Cas no 2411314-58-2 (N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-butynamide)
![N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-butynamide structure](https://ja.kuujia.com/scimg/cas/2411314-58-2x500.png)
N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-butynamide 化学的及び物理的性質
名前と識別子
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- N-[1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl]-N-methylbut-2-ynamide
- N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methylbut-2-ynamide
- 2411314-58-2
- EN300-7471934
- Z2641000884
- N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-butynamide
-
- インチ: 1S/C14H14ClN3O/c1-4-5-13(19)18(3)9(2)14-16-11-7-6-10(15)8-12(11)17-14/h6-9H,1-3H3,(H,16,17)
- InChIKey: AFMMKLHNKVIWEX-UHFFFAOYSA-N
- SMILES: C(N(C(C1NC2=CC(Cl)=CC=C2N=1)C)C)(=O)C#CC
計算された属性
- 精确分子量: 275.0825398g/mol
- 同位素质量: 275.0825398g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 413
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49Ų
- XLogP3: 2.8
じっけんとくせい
- 密度みつど: 1.307±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 470.9±51.0 °C(Predicted)
- 酸度系数(pKa): 10.89±0.10(Predicted)
N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-butynamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7471934-1.0g |
N-[1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl]-N-methylbut-2-ynamide |
2411314-58-2 | 95.0% | 1.0g |
$0.0 | 2025-03-10 |
N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-butynamide 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-butynamideに関する追加情報
N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-butynamide: A Comprehensive Overview of Its Properties and Applications
N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-butynamide (CAS No. 2411314-58-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, with its unique benzimidazole core and butynamide functional group, presents intriguing possibilities for drug development and molecular studies. Researchers are particularly interested in its potential as a kinase inhibitor scaffold, given the structural similarities to known bioactive molecules in this class.
The molecular structure of N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-butynamide combines several pharmacologically relevant features. The chlorobenzimidazole moiety is known for its ability to interact with various biological targets, while the butynamide group offers opportunities for further chemical modifications. This combination makes the compound particularly valuable for medicinal chemistry applications, where researchers are constantly seeking novel scaffolds for drug discovery programs.
Recent studies have focused on the synthetic accessibility of 2411314-58-2, with particular emphasis on developing efficient routes that allow for structural diversification. The compound's chiral center at the ethyl position adds another dimension of complexity and potential biological significance, as enantiomers often display different pharmacological profiles. This characteristic makes it particularly interesting for asymmetric synthesis studies and structure-activity relationship investigations.
In the context of current research trends, N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-butynamide aligns well with the growing interest in targeted therapies and precision medicine. The pharmaceutical industry is actively exploring compounds with benzimidazole derivatives for their potential in treating various conditions, particularly in oncology and inflammatory diseases. This has led to increased demand for high-quality reference standards of such compounds, including 2411314-58-2, for biological screening and analytical purposes.
The physicochemical properties of CAS 2411314-58-2 make it suitable for various research applications. Its moderate lipophilicity, as suggested by the structural features, indicates potential for good cell membrane permeability, an important characteristic for drug candidates. Researchers are particularly interested in how the chloro substitution at the 6-position of the benzimidazole ring affects the compound's electronic properties and binding interactions with biological targets.
From a chemical synthesis perspective, N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-butynamide presents interesting challenges and opportunities. The presence of both benzimidazole and ynamide functionalities allows for diverse chemical transformations, making it a versatile intermediate for preparing more complex molecules. Recent publications have highlighted its potential as a building block for heterocyclic compounds with enhanced biological activities.
In analytical chemistry, 2411314-58-2 has become a subject of interest for method development. The compound's unique structure presents specific challenges for chromatographic separation and spectroscopic characterization, making it valuable for testing new analytical techniques. Researchers are particularly interested in developing robust HPLC methods for its quantification in complex matrices, which is crucial for pharmacokinetic studies.
The safety profile of N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-butynamide is an area of active investigation. While preliminary studies suggest it may have applications in biological research, comprehensive toxicological evaluations are necessary. Current research focuses on understanding its metabolic stability and potential interactions with biological systems, which are critical for assessing its suitability for further development.
Market interest in CAS 2411314-58-2 has been growing steadily, particularly from pharmaceutical research organizations and contract research organizations (CROs). The compound's potential as a chemical probe for studying biological pathways has driven demand from academic and industrial laboratories alike. Suppliers are responding by improving synthetic routes to ensure consistent quality and availability of this valuable research chemical.
Future directions for research on N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-butynamide include exploring its potential as a molecular scaffold for drug discovery. The combination of its benzimidazole core with the ynamide functionality offers numerous possibilities for creating libraries of analogs with potentially improved pharmacological properties. This aligns with current trends in fragment-based drug design and molecular diversity approaches.
In conclusion, 2411314-58-2 represents an interesting case study in modern medicinal chemistry. Its unique structural features, combined with the current research focus on benzimidazole-containing compounds, position it as a valuable tool for pharmaceutical research and development. As synthetic methods improve and biological data accumulates, we can expect to see growing applications of this compound in various areas of biochemical research and drug discovery programs.
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